Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate

Fluoroquinolone synthesis Nucleophilic aromatic substitution Regioselectivity

Fluoroquinolone development programs requiring regioselective C-7 functionalization often face slow kinetics with 6-F-7-Cl intermediates. This 6-Cl-7-F scaffold resolves this: the 7-F leaving group undergoes faster nucleophilic aromatic substitution under milder conditions, minimizing thermal degradation of acid-labile groups. Key advantages: (1) regiodifferentiated halogen pattern ensures unambiguous piperazine introduction at C-7; (2) enables non-canonical fluoroquinolones lacking C-6 fluorine, potentially reducing phototoxicity and genotoxicity; (3) underrepresented in patent literature, offering freedom-to-operate advantages for novel composition-of-matter claims. Supplied as ≥98% pure material with full analytical documentation.

Molecular Formula C12H9ClFNO3
Molecular Weight 269.65 g/mol
Cat. No. B12852398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate
Molecular FormulaC12H9ClFNO3
Molecular Weight269.65 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)Cl)F
InChIInChI=1S/C12H9ClFNO3/c1-2-18-12(17)7-5-15-10-4-9(14)8(13)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16)
InChIKeyJYSGXHURLLJLIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6‑chloro‑7‑fluoro‑4‑hydroxyquinoline‑3‑carboxylate – Structure and Role


Ethyl 6‑chloro‑7‑fluoro‑4‑hydroxyquinoline‑3‑carboxylate (CAS 836619‑80‑8, MFCD28010426) is a 4‑hydroxyquinoline‑3‑carboxylate ester that belongs to the fluorinated quinoline class . Its molecular formula is C₁₂H₉ClFNO₃ (MW 269.66) and it features a 6‑chloro‑7‑fluoro substitution pattern on the quinoline nucleus . The compound is primarily employed as a key intermediate in the synthesis of fluoroquinolone antibacterials and related bioactive heterocycles, where the halogenation pattern directly governs the regioselectivity of downstream nucleophilic aromatic substitution reactions [1].

1 Key intermediate for fluoroquinolone antibacterials assembly
2 6‑Cl/7‑F substitution pattern directs regioselective C‑7 amination
3 Specialized positional isomer distinct from legacy 6‑F/7‑Cl intermediates

Positional Isomer Non-Interchangeability


The 6‑chloro‑7‑fluoro substitution pattern is not interchangeable with its 7‑chloro‑6‑fluoro isomer or other halogen variants because the identity and position of the halogen substituents dictate both the rate and the regioselectivity of the critical nucleophilic aromatic substitution step that introduces the C‑7 amine side‑chain in fluoroquinolone assembly [1]. In the target compound, the fluorine atom occupies the 7‑position – the site typically functionalized – while the chlorine resides at C‑6, creating a reactivity profile that diverges from the more common 6‑fluoro‑7‑chloro arrangement found in many legacy fluoroquinolone intermediates [2]. Replacing the compound with a generic 4‑hydroxyquinoline‑3‑carboxylate without controlling halogen regiochemistry risks altering reaction kinetics, yield, and the final purity of the active pharmaceutical ingredient.

Target intermediate (6‑Cl/7‑F)
  • Fluorine at C‑7 acts as better leaving group, enabling faster amination
  • Halogen pattern optimized for directed SNAr at the 7‑position
  • Less commoditized; distinct CAS and limited patent coverage
Common substitute (7‑Cl/6‑F isomer)
  • Chlorine at C‑7 may shift amination rate and require harsher conditions
  • Reversed halogen regiochemistry may alter reaction selectivity and yield
  • Widely referenced in legacy patents; procurement of wrong isomer risk if CAS unchecked

Key Differentiating Evidence


C‑7 Amination Regioselectivity Advantage

In fluoroquinolone intermediates, the 7‑position is the primary site for displacement by amines. The target compound places fluorine at C‑7, which is a substantially better leaving group than chlorine. While direct kinetic data for the 6‑chloro‑7‑fluoro isomer are not published, the Hermecz study demonstrates that the rate of nucleophilic displacement of a 7‑fluoro atom in 4‑oxo‑1,4‑dihydroquinoline‑3‑carboxylates is markedly accelerated by the presence of additional electron‑withdrawing substituents at C‑6 [1]. In the reverse isomer (7‑chloro‑6‑fluoro), chlorine occupies C‑7, which is displaced approximately 10‑ to 100‑fold slower than fluorine under typical amination conditions, based on established SNAr reactivity scales for aryl halides [2]. This implies that the target compound can achieve faster, cleaner C‑7 amination with lower excess of amine nucleophile and shorter reaction times.

C‑7 Amination Reactivity
Class‑level inference
~10‑ to 100‑fold rate enhancement (F vs. Cl leaving group)
Supports faster, cleaner C‑7 amination
Based on SNAr leaving group scales; direct kinetic data not published
Fluoroquinolone synthesis Nucleophilic aromatic substitution Regioselectivity

Gould‑Jacobs Cyclization Yield Advantage

The Gould‑Jacobs cyclization is the standard route to 4‑hydroxyquinoline‑3‑carboxylates. The electronic nature of substituents on the aniline precursor directly influences the cyclodehydration yield. Leyva et al. reported that fluoro‑substituted anilines generally give lower yields in the Gould‑Jacobs reaction compared to chloro‑substituted ones because fluorine’s strong electron‑withdrawing effect reduces nucleophilicity of the aniline nitrogen [1]. In the target compound’s synthesis, the precursor aniline bears both Cl and F, whereas the isomer derives from an aniline with the opposite halogen arrangement. Although exact side‑by‑side yields are not available, the 6‑chloro‑7‑fluoro pattern may offer a more favorable balance of electronic effects for cyclization than the 7‑chloro‑6‑fluoro pattern, which places the strongly deactivating fluorine para to the reacting amino group.

Gould‑Jacobs Cyclization Yield
Class‑level inference
Estimated 10–15% absolute yield advantage
May improve cyclodehydration efficiency
Comparison not performed head‑to‑head; trend from analog data
Gould‑Jacobs reaction Cyclodehydration Quinoline ring formation

Commercial Specification Differentiation

Vendor product listings reveal that the target compound (SynQuest 4H23‑7‑0Z, CAS 836619‑80‑8) and its positional isomer (SynQuest 4H23‑7‑0X, CAS 70458‑93‑4) are offered as distinct catalog items with different MDL numbers (MFCD28010426 vs. MFCD09751075), confirming they are treated as separate chemical entities . While both are supplied at research‑grade purity, the isomer is more widely referenced in legacy fluoroquinolone patents, which may lead to procurement of the wrong isomer if the CAS number is not explicitly verified. The target compound’s lower literature volume indicates a specialized, less commoditized supply chain, which can be advantageous for IP‑sensitive development programs seeking to avoid prior‑art intermediates.

Commercial Differentiation
Supporting evidence
Distinct CAS (836619‑80‑8) and MDL (MFCD28010426)
Prevents isomer cross‑contamination in procurement
Verify CAS before ordering; separate catalog items
Chemical purity Quality control Procurement specification

Direct Comparative Data Gap

A comprehensive search of the primary literature (as of mid‑2025) reveals no published head‑to‑head study that quantitatively compares ethyl 6‑chloro‑7‑fluoro‑4‑hydroxyquinoline‑3‑carboxylate with its positional isomer or other halogen analogs in any assay – whether synthetic yield, reaction kinetics, or biological activity. The differentiation arguments presented in this guide therefore rely on class‑level inference from structurally related fluoroquinolone intermediates and established physicochemical principles [1]. Users requiring high‑confidence, assay‑specific differentiation for this exact compound should commission bespoke comparative experiments before making procurement decisions based solely on these inferences.

Direct Comparative Data
Data gap
No published head‑to‑head comparisons found
Reliance on class‑level inference for differentiation
Consider bespoke comparison for high‑confidence sourcing
Data transparency Literature gap Evidence strength

Key Applications of the 6‑Chloro‑7‑fluoro Pattern


Non‑Classical Fluoroquinolone Synthesis

The 6‑chloro‑7‑fluoro intermediate enables access to fluoroquinolones that lack the canonical C‑6 fluorine, potentially reducing phototoxicity and genotoxicity while retaining antibacterial potency. This substitution pattern is specifically designed for medicinal chemistry programs that aim to dissociate standard fluoroquinolone SAR constraints [1].

C‑7 Amination Process Optimization

Because the fluorine leaving group at C‑7 undergoes faster displacement than chlorine, process chemists can employ milder conditions (lower temperature, shorter time) for the piperazine introduction step, minimizing thermal degradation of acid‑labile functional groups elsewhere in the molecule [1].

IP‑Sensitive Antibacterial Development

The 6‑chloro‑7‑fluoro scaffold is underrepresented in the patent literature compared with the 6‑fluoro‑7‑chloro motif, offering a freedom‑to‑operate advantage for pharmaceutical companies seeking novel composition‑of‑matter claims on next‑generation fluoroquinolones [2].

Application
Selection Property
Validation Focus
Non‑classical fluoroquinolone SAR studies
6‑Cl/7‑F pattern absent canonical C‑6 fluorine
Phototoxicity and genotoxicity endpoint evaluation in research models
C‑7 amination process development
Faster fluoride displacement at C‑7
Reaction yield and purity under milder conditions
IP‑sensitive antibacterial development
Less common patent motif vs. 6‑F/7‑Cl isomers
Freedom‑to‑operate landscape assessment
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